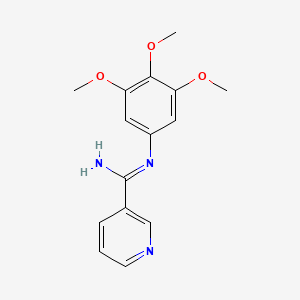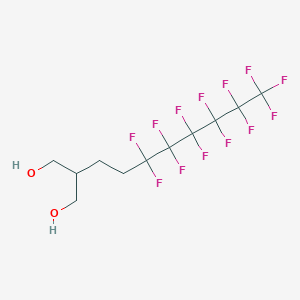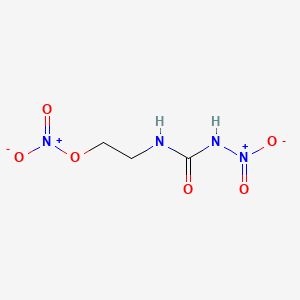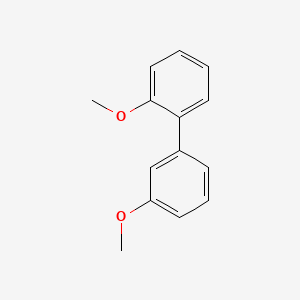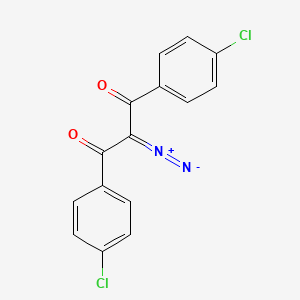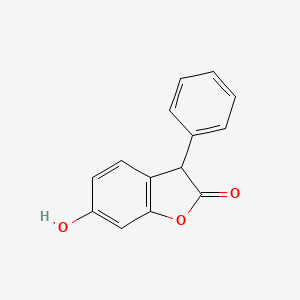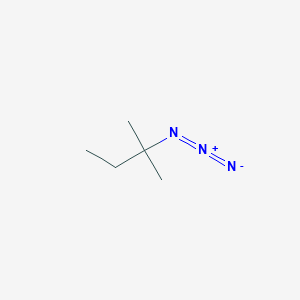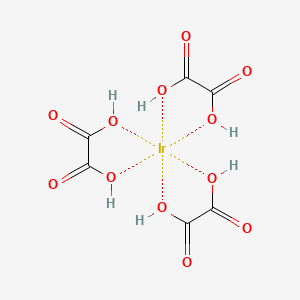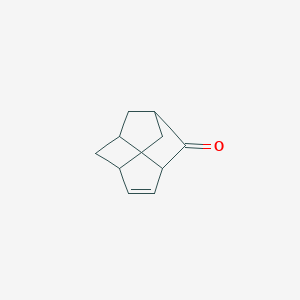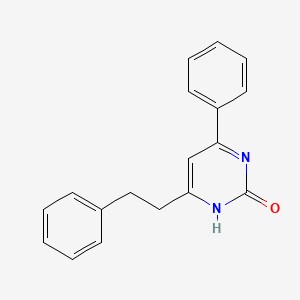
2-Hydroxy-4-phenyl-6-phenethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-phenyl-6-phenethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenyl-6-phenethylpyrimidine typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of benzaldehyde, acetophenone, and urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-phenyl-6-phenethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 2-oxo-4-phenyl-6-phenethylpyrimidine.
Reduction: Formation of this compound alcohol.
Substitution: Formation of nitro, sulfo, or halo derivatives of the compound.
Scientific Research Applications
2-Hydroxy-4-phenyl-6-phenethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-phenyl-6-phenethylpyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, it can interact with DNA and RNA, affecting the replication and transcription processes.
Comparison with Similar Compounds
- 2-Hydroxy-4-phenyl-6-methylpyrimidine
- 2-Hydroxy-4-phenyl-6-ethylpyrimidine
- 2-Hydroxy-4-phenyl-6-isopropylpyrimidine
Comparison: 2-Hydroxy-4-phenyl-6-phenethylpyrimidine is unique due to its phenethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the phenethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .
Properties
CAS No. |
27433-91-6 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-phenyl-6-(2-phenylethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C18H16N2O/c21-18-19-16(12-11-14-7-3-1-4-8-14)13-17(20-18)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21) |
InChI Key |
PEXCKIFOPAELRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


